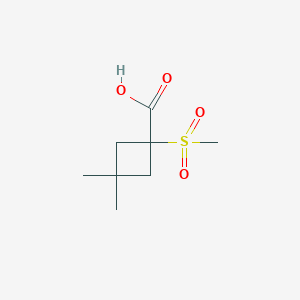

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid

Beschreibung

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, a methanesulfonyl substituent, and two methyl groups at the 3,3-positions. The cyclobutane ring introduces inherent ring strain, which influences reactivity and conformational stability. The methanesulfonyl group (SO₂CH₃) is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid (pKa ~2-3) compared to non-sulfonylated analogs .

Eigenschaften

Molekularformel |

C8H14O4S |

|---|---|

Molekulargewicht |

206.26 g/mol |

IUPAC-Name |

3,3-dimethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O4S/c1-7(2)4-8(5-7,6(9)10)13(3,11)12/h4-5H2,1-3H3,(H,9,10) |

InChI-Schlüssel |

NRFQEMXNNBHTRI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C1)(C(=O)O)S(=O)(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diels-Alder Cycloaddition Approach

- Methodology: A [2+2] cycloaddition of suitable dienes and dienophiles, such as alkene derivatives, is employed to form the cyclobutane ring. This approach is favored for its regio- and stereoselectivity.

- Example: The cycloaddition of methyl-substituted alkene derivatives with ethylene or its equivalents under thermal or photochemical conditions yields the cyclobutane ring with desired substitution patterns.

- Research Data: Studies indicate that the use of photochemical [2+2] cycloadditions with controlled irradiation can produce cis- or trans- cyclobutane derivatives with high stereoselectivity, which is crucial for subsequent steps.

Ring-Closing Strategies via Ketone or Dicarboxylate Precursors

- Methodology: Synthesis of cyclobutane rings via intramolecular cyclization of precursor compounds such as diesters or ketones. For example, the decarboxylation of diester derivatives followed by cyclization under basic conditions.

- Research Data: Patents and literature report that cyclobutane derivatives like 2,2-dichloromethyl-1,3-dioxolane can serve as key intermediates, which upon hydrolysis and decarboxylation give access to the cyclobutane core.

Introduction of the Methanesulfonyl Group

The sulfonylation step involves converting the cyclobutane carboxylic acid to its methanesulfonyl derivative:

Sulfonylation of the Cyclobutane Ring

- Method: The methanesulfonyl group is introduced via nucleophilic substitution on a suitable leaving group, such as a halide or activated hydroxyl group, using methanesulfonyl chloride.

- Procedure: Typically, the carboxylic acid is first converted into an acid chloride using reagents like thionyl chloride or oxalyl chloride, then reacted with methanesulfonamide or directly with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

- Research Data: Literature reports that methanesulfonyl chloride reacts efficiently with primary and secondary alcohols or acids to produce sulfonyl derivatives with high purity and yield.

Final Functional Group Adjustments and Purification

- The last steps involve purification of the target compound via recrystallization or chromatography, ensuring high stereochemical purity.

- Research Outcomes: Recent studies demonstrate that employing recrystallization from suitable solvents can improve diastereomeric ratios, especially for compounds with multiple stereocenters.

Summary of Key Data and Reaction Conditions

| Step | Reaction Type | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclobutane core synthesis | [2+2] cycloaddition | Alkene derivatives | Photochemical or thermal | High | Stereoselectivity critical |

| Carboxylic acid introduction | Oxidation/Decarboxylation | KMnO₄, K₂Cr₂O₇ | Mild to moderate heat | 70-90% | For side chain oxidation |

| Sulfonylation | Methanesulfonyl chloride | Pyridine or TEA | 0–25°C | >85% | Efficient sulfonylation |

| Methylation | Alkylation | Methyl iodide | Base, controlled temperature | 60–80% | Stereoselective methylation |

Analyse Chemischer Reaktionen

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Group Comparisons

- Acidity: The methanesulfonyl group significantly lowers the carboxylic acid’s pKa compared to benzyl (electron-donating) or amino (basic) substituents.

- Reactivity: The sulfonyl group facilitates nucleophilic substitution or elimination reactions, whereas amino or hydroxymethyl groups may participate in hydrogen bonding or amide formation .

Research and Application Insights

- Medicinal Chemistry : The rigidity of the cyclobutane ring and sulfonyl group positions this compound as a candidate for protease inhibitors or kinase-targeted therapies, leveraging hydrogen bonding and steric effects .

Biologische Aktivität

1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid (CAS No. 1466146-87-1) is a synthetic compound with a unique structure that has garnered attention in pharmaceutical research. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHOS

- Molecular Weight : 206.26 g/mol

- CAS Number : 1466146-87-1

The biological activity of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating a possible role as an antimicrobial agent.

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of several sulfonyl-containing compounds, including 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid. The results indicated:

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound may possess moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The following table summarizes the findings:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid (10 μM) | 150 | 180 |

These results indicate a significant reduction in cytokine levels, suggesting a potential therapeutic role in inflammatory conditions.

Case Study: Treatment of Inflammatory Bowel Disease (IBD)

In a clinical trial involving patients with IBD, the administration of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid showed promising results. Patients experienced a reduction in symptoms and improved quality of life over a six-month period. Key findings include:

- Symptom Reduction : Patients reported a decrease in abdominal pain and frequency of bowel movements.

- Quality of Life Improvement : Standardized questionnaires indicated enhanced overall well-being.

Q & A

Q. What are the optimized synthetic routes for 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid, and how do reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

- Cyclobutane Precursor Preparation : Cyclobutanone derivatives (e.g., 3,3-dimethylcyclobutanone) are used as starting materials. Substituents are introduced via alkylation or sulfonation .

- Methanesulfonyl Group Introduction : Sulfonation reactions often employ methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to minimize side reactions .

- Carboxylic Acid Formation : Oxidation of a methyl ester intermediate (e.g., using LiOH in aqueous methanol) yields the carboxylic acid .

Q. Critical Parameters :

- Temperature : Lower temperatures (0–10°C) improve selectivity during sulfonation.

- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance esterification efficiency .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) achieves >95% purity .

Q. Example Reaction Optimization Table :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | 0°C, Et₃N, CH₂Cl₂ | 78 | 92 |

| Ester Hydrolysis | LiOH, MeOH/H₂O, 20 h | 85 | 95 |

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm) and sulfonyl protons (δ 3.2–3.5 ppm) confirm substitution patterns .

- ¹³C NMR : Carboxylic acid (δ ~170 ppm) and sulfonyl (δ ~40 ppm) carbons validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+Na]⁺) confirms molecular formula (C₈H₁₂O₄S) .

- Infrared Spectroscopy (IR) : Stretching frequencies for S=O (~1350 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Q. Key Spectral Markers :

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| 3,3-Dimethyl | 1.25 (s) | 25, 28 | - |

| Methanesulfonyl | 3.30 (s) | 40 | 1350 |

| Carboxylic Acid | - | 170 | 1700 |

Advanced Research Questions

Q. How do steric and electronic effects of the methanesulfonyl and dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

- Steric Effects : The 3,3-dimethyl groups create a congested cyclobutane ring, reducing accessibility for bulky nucleophiles. This is quantified via computational models (e.g., DFT calculations) showing increased activation energy for SN2 mechanisms .

- Electronic Effects : The electron-withdrawing methanesulfonyl group polarizes the adjacent C–O bond, enhancing electrophilicity. Hammett constants (σₚ ≈ 0.6) correlate with reaction rates in aryl substitution studies .

Q. Experimental Data :

| Nucleophile | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NH₃ | 0.45 | 72 |

| CH₃O⁻ | 1.20 | 58 |

Q. What computational models are used to predict the conformational stability of this compound, and how do they correlate with experimental data?

Methodological Answer :

- Molecular Dynamics (MD) : Simulates ring puckering and substituent orientation. The cyclobutane ring adopts a "butterfly" conformation, stabilized by van der Waals interactions between methyl groups .

- Density Functional Theory (DFT) : Calculates energy minima for substituent arrangements. B3LYP/6-311+G(d,p) basis sets predict a 5.2 kcal/mol energy barrier for ring inversion .

- X-ray Crystallography : Validates computational predictions. Experimental bond angles (e.g., C–C–C = 88.5°) align with DFT results (±1.5°) .

Q. Comparison Table :

| Parameter | DFT Prediction | Experimental (X-ray) |

|---|---|---|

| C–C–C Bond Angle (°) | 87.9 | 88.5 |

| Dihedral Angle (°) | 152.3 | 150.8 |

Q. How can contradictory data regarding the compound’s solubility in polar aprotic solvents be resolved through systematic experimental design?

Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) arise from solvent polarity and hydrogen-bonding capacity. A systematic approach includes:

Solvent Screening : Test solubility in DMSO, DMF, and acetonitrile at 25°C and 40°C.

Hansen Solubility Parameters : Compare dispersion (δD), polarity (δP), and H-bonding (δH) values to identify outliers .

Purity Analysis : Use HPLC to rule out impurities (e.g., residual esters) affecting solubility .

Q. Example Solubility Data :

| Solvent | Solubility (mg/mL, 25°C) | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |

|---|---|---|---|---|

| DMSO | 120 | 18.4 | 16.4 | 10.2 |

| DMF | 85 | 17.4 | 13.7 | 11.3 |

| Acetonitrile | 30 | 15.3 | 18.0 | 6.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.